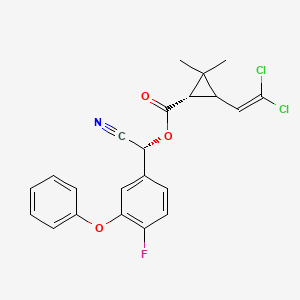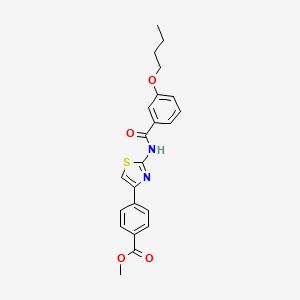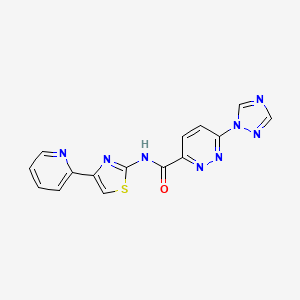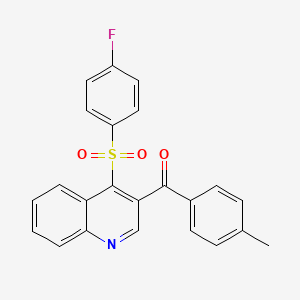
beta-Cyfluthrin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Cyfluthrin: is a synthetic pyrethroid insecticide widely used in agriculture and household pest control. It is known for its effectiveness in targeting a broad range of insect pests, including ants, moths, beetles, and flying insects. This compound is a complex organic compound, and its commercial product is sold as a mixture of isomers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : Beta-Cyfluthrin is synthesized through a multi-step process starting with p-fluorobenzaldehyde. The process involves bromination, condensation, etherification, hydrolysis, and esterification. Each step requires specific reaction conditions, such as temperature control and the use of catalysts, to ensure the formation of the desired product.
Industrial Production Methods: : On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to achieve high yields. The final product is formulated into emulsifiable concentrates and suspension concentrates for ease of application.
Analyse Chemischer Reaktionen
Types of Reactions: : Beta-Cyfluthrin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its degradation and environmental impact assessment.
Common Reagents and Conditions: : Reagents such as hydrogen peroxide and sodium borohydride are commonly used in oxidation and reduction reactions, respectively. Substitution reactions often involve halogenated compounds under controlled conditions.
Major Products Formed: : The major products formed from these reactions include various degradation products, which are important for understanding the environmental fate of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: : Beta-Cyfluthrin is used in analytical chemistry for the development of detection methods, such as cathodic stripping voltammetric determination.
Biology: : In biological research, this compound is used to study the effects of insecticides on non-target organisms, such as fish and invertebrates.
Medicine: : While not commonly used in medicine, this compound has been studied for its potential toxicological effects on humans and animals.
Industry: : In the agricultural industry, this compound is used to control pests on crops such as cotton, corn, and fruit. It is also used in residential settings to control household pests.
Wirkmechanismus
Beta-Cyfluthrin exerts its insecticidal effects by altering the normal function of the nervous system in insects. It causes initial paralysis (knockdown) followed by death. The compound binds to sodium channels in the nerve cells, leading to prolonged depolarization and disruption of nerve signal transmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: : Beta-Cyfluthrin is compared with other synthetic pyrethroids such as Bifenthrin and Permethrin.
Uniqueness: : this compound is unique in its rapid knockdown effect and broad-spectrum efficacy. It is more toxic to certain pests compared to other pyrethroids, making it a preferred choice in pest control applications.
Eigenschaften
IUPAC Name |
[(R)-cyano-(4-fluoro-3-phenoxyphenyl)methyl] (1S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18Cl2FNO3/c1-22(2)15(11-19(23)24)20(22)21(27)29-18(12-26)13-8-9-16(25)17(10-13)28-14-6-4-3-5-7-14/h3-11,15,18,20H,1-2H3/t15?,18-,20+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQODLKZGRKWIFG-RUTXASTPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C=C(Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H](C1C=C(Cl)Cl)C(=O)O[C@@H](C#N)C2=CC(=C(C=C2)F)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18Cl2FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3,4,5-triethoxybenzamide](/img/structure/B2862504.png)
![6-phenyl-2-{1-[2-(1H-pyrazol-1-yl)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2862505.png)
![Benzo[d]thiazol-2-yl(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2862507.png)
![4-(4-METHOXYBENZENESULFONYL)-1-[4-(THIOPHEN-2-YL)BENZOYL]PIPERIDINE](/img/structure/B2862508.png)

![8-(azepane-1-sulfonyl)-2-[(3,5-difluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2862513.png)


![N-(4-methylbenzyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)


![Methyl 5,5,7,7-tetramethyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2862523.png)
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-cyclohexanecarbonyl-4,5-dihydro-1H-imidazole](/img/structure/B2862525.png)
